
1-Benzyl-3-methylpyrrolidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves diastereoselective conjugate additions and further modifications to introduce various functional groups. For instance, asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid have been achieved through diastereoselective conjugate addition, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Bunnage et al., 2004).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methylpyrrolidin-3-amine and its derivatives can be elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the pyrrolidine ring, which are crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Chemical properties of 1-Benzyl-3-methylpyrrolidin-3-amine derivatives are influenced by the functional groups attached to the pyrrolidine ring. For example, the reactivity towards electrophilic and nucleophilic species can be modulated by substituents, affecting the compound's participation in various chemical reactions. Electrophilic aromatic substitution reactions involving benzylpyrrolidine derivatives have been explored for the synthesis of complex organic molecules (Gebert et al., 2003).
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 181114-76-1 . It is used in various chemical reactions in the field of organic chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this compound would depend on the particular chemical reaction it is being used in. Unfortunately, the exact details are not available in the sources I found .
- Results or Outcomes Obtained : The results or outcomes obtained would also depend on the specific chemical reaction. The compound could potentially be used to synthesize other compounds or as a reagent in a chemical reaction .
Application in Biochemical Research
- Specific Scientific Field : Biochemical Research
- Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” has been used in the preparation of optically-active 3-pyrrolidinol and its derivatives .
- Methods of Application or Experimental Procedures : The compound was hydroxylated by Aspergillus sp. to yield (S)-1-benzoyl-3-pyrrolidinol with 66% ee. Then, kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase formed optically-active 1-benzoyl-3-pyrrolidinol with 99% ee .
- Results or Outcomes Obtained : (S)-1-Benzoyl-3-pyrrolidinol was successfully converted to 3-pyrrolidinol and its derivatives with 99% ee .
Application in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis it is being used in .
- Results or Outcomes Obtained : The results or outcomes obtained would also depend on the specific synthesis. The compound could potentially be used to synthesize a wide range of other compounds .
Application in Heterocyclic Building Blocks
- Specific Scientific Field : Heterocyclic Chemistry
- Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is used as a building block in the synthesis of heterocyclic compounds .
- Methods of Application or Experimental Procedures : The compound is used in various reactions to form heterocyclic compounds. The specific methods would depend on the particular reaction .
- Results or Outcomes Obtained : The results or outcomes obtained would depend on the specific reaction. The compound could potentially be used to synthesize a wide range of heterocyclic compounds .
Application in Drug Discovery
- Specific Scientific Field : Drug Discovery
- Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” could potentially be used in the development of clinically active drugs . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of bioactive compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular drug being developed .
- Results or Outcomes Obtained : The results or outcomes obtained would also depend on the specific drug being developed. The compound could potentially be used to modify physicochemical parameters and improve the bioactivity of the drug .
Application in Material Science
- Specific Scientific Field : Material Science
- Summary of the Application : “1-Benzyl-3-methylpyrrolidin-3-amine” is used in the synthesis of materials with specific properties .
- Methods of Application or Experimental Procedures : The compound is used in various reactions to form materials with specific properties. The specific methods would depend on the particular reaction .
- Results or Outcomes Obtained : The results or outcomes obtained would depend on the specific reaction. The compound could potentially be used to synthesize a wide range of materials .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZNKWUBDUKXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441024 | |
| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylpyrrolidin-3-amine | |
CAS RN |
181114-76-1 | |
| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
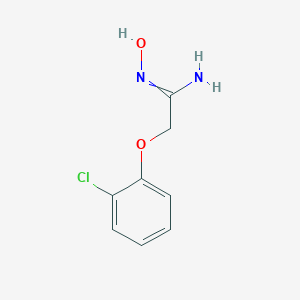
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)


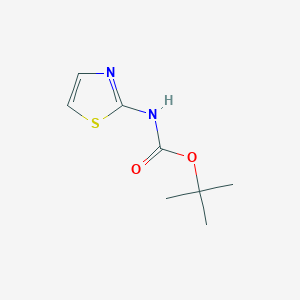
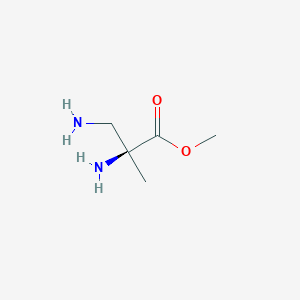

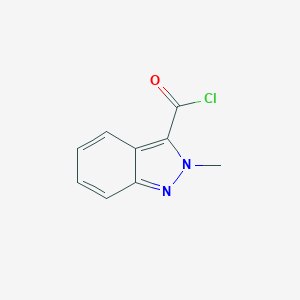
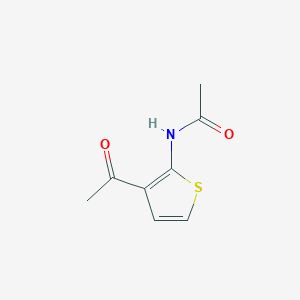


![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
